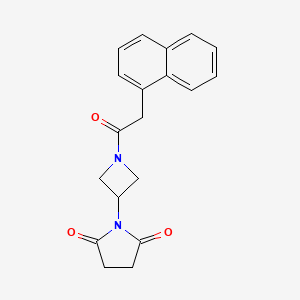

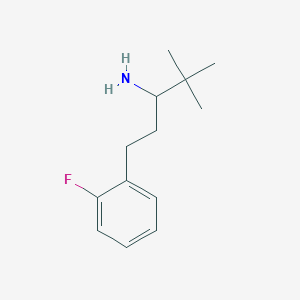

![molecular formula C23H22F2N4O B2780099 6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide CAS No. 1251681-76-1](/img/structure/B2780099.png)

6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structure-Activity Relationships and Molecular Modeling

The exploration of structure-activity relationships in 6-phenyl-1,4-dihydropyridine derivatives as selective antagonists at human A3 adenosine receptors reveals insights into the chemical interactions and modifications that enhance receptor selectivity and potency. Specifically, 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives displayed nanomolar affinity for A3 receptors, demonstrating the critical role of specific substituents on the pyridine ring for achieving high affinity and selectivity. Molecular modeling further defined common pharmacophore elements and a relationship between affinity and hydrophobicity for these compounds (Li et al., 1998).

Catalytic Applications in Organic Synthesis

The synthesis and characterization of scandium, yttrium, and lanthanum benzyl and alkynyl complexes with N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand demonstrate their utility as catalysts for the Z-selective linear dimerization of phenylacetylenes. This highlights the application of such compounds in enhancing the efficiency and selectivity of synthetic organic reactions (Ge, Meetsma, & Hessen, 2009).

Derivatization for Mass Spectrometry Enhancement

Pentafluorobenzyl chloroformate (PFB-chloroformate) is employed as a derivatization reagent to enhance the detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry (ECNICI-MS). This application underlines the importance of chemical modifications for improving analytical methodologies in the detection and quantification of biological and chemical compounds (Simpson, Torok, & Markey, 1995).

Antimicrobial Activity

The synthesis and evaluation of novel pyrido[2,3-d]pyrimidine derivatives starting from specific pyridine precursors have shown significant antimicrobial activity. This demonstrates the potential of chemical compounds derived from pyridine structures for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacterial and fungal infections (Veeraswamy et al., 2018).

Propiedades

IUPAC Name |

6-[3-[(3,4-difluorophenyl)methylamino]pyrrolidin-1-yl]-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F2N4O/c24-20-8-6-16(12-21(20)25)13-26-19-10-11-29(15-19)22-9-7-17(14-27-22)23(30)28-18-4-2-1-3-5-18/h1-9,12,14,19,26H,10-11,13,15H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTBNZDYUXLCJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC2=CC(=C(C=C2)F)F)C3=NC=C(C=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

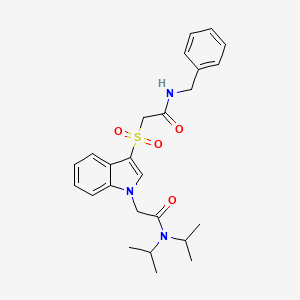

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

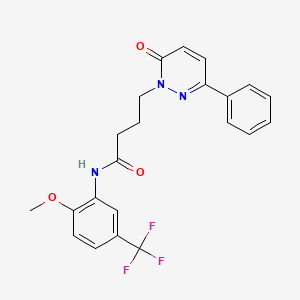

![3-[(2-chloropyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2780018.png)

![N-(4-Hydroxycyclohexyl)-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780022.png)

![8-Imino-1,4-dioxa-8l6-thiaspiro[4.5]decane 8-oxide hydrochloride](/img/structure/B2780025.png)

![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)

![3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2780034.png)

![N-(furan-2-ylmethyl)-2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2780038.png)